molecular formula C12H19ClN2OS B13963398 (4-(Aminomethyl)piperidin-1-yl)(3-methylthiophen-2-yl)methanone hydrochloride

(4-(Aminomethyl)piperidin-1-yl)(3-methylthiophen-2-yl)methanone hydrochloride

Cat. No.: B13963398
M. Wt: 274.81 g/mol
InChI Key: KEYUZSJWHGVGMK-UHFFFAOYSA-N
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Description

(4-(Aminomethyl)piperidin-1-yl)(3-methylthiophen-2-yl)methanone hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring, an aminomethyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Aminomethyl)piperidin-1-yl)(3-methylthiophen-2-yl)methanone hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination reactions.

    Attachment of the Thiophene Ring: The thiophene ring can be attached through coupling reactions, such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(Aminomethyl)piperidin-1-yl)(3-methylthiophen-2-yl)methanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.

    Substitution: Various nucleophiles such as halides, amines; typically carried out in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

(4-(Aminomethyl)piperidin-1-yl)(3-methylthiophen-2-yl)methanone hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-(Aminomethyl)piperidin-1-yl)(3-methylthiophen-2-yl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with biological receptors, while the thiophene ring may contribute to the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4-(Aminomethyl)piperidin-1-yl)(phenyl)methanone hydrochloride: Similar structure but with a phenyl ring instead of a thiophene ring.

    (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone: Similar structure but without the methyl group on the thiophene ring.

Uniqueness

(4-(Aminomethyl)piperidin-1-yl)(3-methylthiophen-2-yl)methanone hydrochloride is unique due to the presence of the methyl group on the thiophene ring, which may influence its chemical reactivity and biological activity. This structural feature can affect the compound’s solubility, stability, and interaction with molecular targets.

Properties

Molecular Formula

C12H19ClN2OS

Molecular Weight

274.81 g/mol

IUPAC Name

[4-(aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone;hydrochloride

InChI

InChI=1S/C12H18N2OS.ClH/c1-9-4-7-16-11(9)12(15)14-5-2-10(8-13)3-6-14;/h4,7,10H,2-3,5-6,8,13H2,1H3;1H

InChI Key

KEYUZSJWHGVGMK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(=O)N2CCC(CC2)CN.Cl

Origin of Product

United States

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